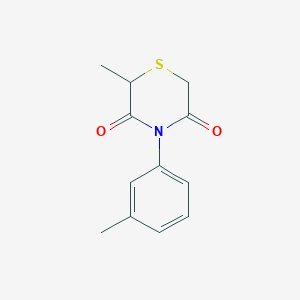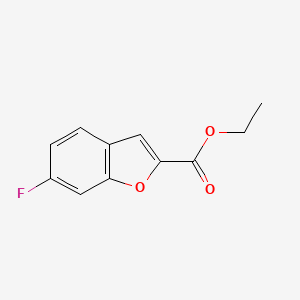![molecular formula C17H22N2O3S B2778012 N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide CAS No. 2261031-50-7](/img/structure/B2778012.png)
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the development and progression of various B-cell malignancies, and TAK-659 has shown promising results in preclinical studies as a potential therapy for these diseases.
Mécanisme D'action
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on the B-cell receptor (BCR) signaling pathway. This results in decreased activation of key signaling molecules such as AKT and ERK, leading to decreased survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in malignant B-cells, as well as inhibit their migration and invasion. Additionally, this compound has been shown to enhance the activity of other therapies such as venetoclax, suggesting potential synergistic effects in combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, this compound has demonstrated good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, one limitation is the potential for resistance to develop over time, as has been observed with other BTK inhibitors.
Orientations Futures
For research on N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as studies to identify potential biomarkers of response. Additionally, combination therapy with other targeted agents or immunotherapies may be explored to further enhance its activity. Finally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with these diseases.
Méthodes De Synthèse
The synthesis of N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide involves several steps, including the reaction of 4-methyl-3-methylsulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclohexylmethylamine and sodium cyanide to produce the desired product.
Applications De Recherche Scientifique
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK signaling, leading to decreased proliferation and survival of malignant B-cells.
Propriétés
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-8-9-14(10-16(12)23(2,21)22)17(20)19-15(11-18)13-6-4-3-5-7-13/h8-10,13,15H,3-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMFERJNAQVDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C#N)C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/no-structure.png)
![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)
![(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2777940.png)
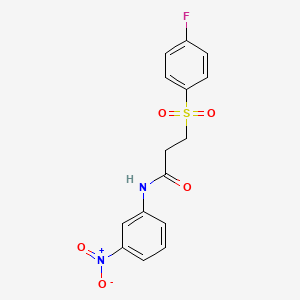
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2777942.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2777943.png)
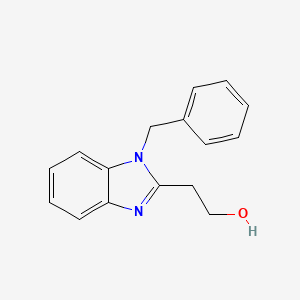
![5-(2-oxo-2-(p-tolyl)ethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2777945.png)
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2777947.png)
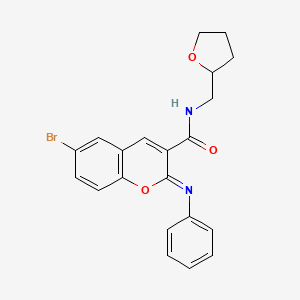
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide](/img/structure/B2777949.png)
